Cas no 1564-48-3 ((1H-Imidazol-2-yl)-acetic acid methyl ester)

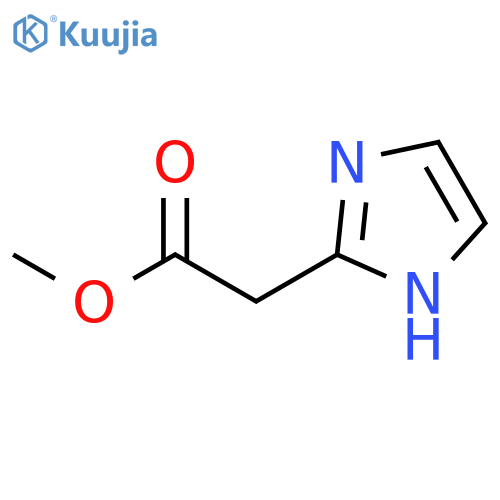

1564-48-3 structure

商品名:(1H-Imidazol-2-yl)-acetic acid methyl ester

(1H-Imidazol-2-yl)-acetic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(1H-imidazol-2-yl)acetate

- (1H-IMIDAZOL-2-YL)-ACETIC ACID METHYL ESTER

- 1H-Imidazole-2-acetic acid, methyl ester

- LogP

- Methyl 1H-imidazol-2-ylacetate

- Methylimidazolacetat

- AKOS006344033

- Methyl (1H-imidazol-2-yl)acetate

- DA-16653

- CS-0148807

- MFCD11844783

- BAA56448

- E76136

- 1564-48-3

- DTXSID60469093

- FS-6085

- Methyl2-(1H-imidazol-2-yl)acetate

- SCHEMBL6013791

- (1H-Imidazol-2-yl)-acetic acid methyl ester

-

- MDL: MFCD11844783

- インチ: InChI=1S/C6H8N2O2/c1-10-6(9)4-5-7-2-3-8-5/h2-3H,4H2,1H3,(H,7,8)

- InChIKey: SXDQVXFVMMLCCV-UHFFFAOYSA-N

- ほほえんだ: COC(=O)CC1=NC=CN1

計算された属性

- せいみつぶんしりょう: 139.05081

- どういたいしつりょう: 140.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 55Ų

じっけんとくせい

- PSA: 52.08

(1H-Imidazol-2-yl)-acetic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 046350-100mg |

(1H-Imidazol-2-yl)-acetic acid methyl ester |

1564-48-3 | 98% | 100mg |

$60.00 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1249702-250mg |

1H-Imidazole-2-acetic acid, methyl ester |

1564-48-3 | 98% | 250mg |

$405 | 2023-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219447-1g |

Methyl 2-(1H-imidazol-2-yl)acetate |

1564-48-3 | 95% | 1g |

¥1977 | 2023-04-15 | |

| Fluorochem | 046350-1g |

1H-Imidazol-2-yl)-acetic acid methyl ester |

1564-48-3 | 99% | 1g |

£218.00 | 2022-03-01 | |

| TRC | I577570-10mg |

(1H-Imidazol-2-yl)-acetic acid methyl ester |

1564-48-3 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Fluorochem | 046350-5g |

1H-Imidazol-2-yl)-acetic acid methyl ester |

1564-48-3 | 99% | 5g |

£762.00 | 2022-03-01 | |

| abcr | AB305073-1 g |

(1H-Imidazol-2-yl)-acetic acid methyl ester, 98%; . |

1564-48-3 | 98% | 1g |

€319.00 | 2023-04-26 | |

| abcr | AB305073-5 g |

(1H-Imidazol-2-yl)-acetic acid methyl ester, 98%; . |

1564-48-3 | 98% | 5g |

€1029.00 | 2023-04-26 | |

| abcr | AB305073-1g |

(1H-Imidazol-2-yl)-acetic acid methyl ester, 98%; . |

1564-48-3 | 98% | 1g |

€319.00 | 2025-02-15 | |

| 1PlusChem | 1P001P6Q-100mg |

1H-Imidazole-2-acetic acid, methyl ester |

1564-48-3 | 95% | 100mg |

$48.00 | 2024-06-20 |

(1H-Imidazol-2-yl)-acetic acid methyl ester 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

1564-48-3 ((1H-Imidazol-2-yl)-acetic acid methyl ester) 関連製品

- 791569-71-6(Ethyl 2-(1H-imidazol-2-yl)acetate)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2039-76-1(3-Acetylphenanthrene)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1564-48-3)(1H-Imidazol-2-yl)-acetic acid methyl ester

清らかである:99%

はかる:1g

価格 ($):211.0